Sodium 1-pentanesulfonate is an organic compound with the molecular formula and a molecular weight of 174.19 g/mol. It is classified as a sulfonate salt derived from pentanesulfonic acid. This compound appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in chemical and biological research .
The mechanism of action of SPS depends on its application. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing or wetting of surfaces. In ion-pair chromatography, SPS interacts with charged molecules, altering their retention time on the chromatography column, leading to improved separation [].
Sodium 1-pentanesulfonate is primarily utilized as a base in the Suzuki coupling reaction, which is significant in organic synthesis for forming carbon-carbon bonds. In this reaction, it facilitates the coupling of aryl or vinyl boronic acids with halides, leading to the formation of biaryl compounds. Additionally, it serves as a surfactant in drug release studies, particularly in water-in-oil-in-water multiple emulsion processes .
Sodium 1-pentanesulfonate can be synthesized through various methods, including:
Sodium 1-pentanesulfonate has several applications across different fields:
Interaction studies involving sodium 1-pentanesulfonate often focus on its role as a surfactant and stabilizing agent. It can influence the solubility and stability of various compounds in solution, which is critical for drug delivery systems. Its interactions with biological membranes may also be explored to understand its potential effects on cellular uptake of drugs or other compounds .
Sodium 1-pentanesulfonate shares structural similarities with other sulfonates and sulfonic acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
Sodium 1-butanesulfonate | C4H9NaO3S | 158.18 | Shorter carbon chain; used similarly in reactions. |
Sodium 1-hexanesulfonate | C6H13NaO3S | 188.24 | Longer carbon chain; may exhibit different solubility properties. |
Sodium dodecyl sulfate | C12H25NaO4S | 288.38 | Widely used surfactant; larger hydrophobic tail enhances surfactant properties. |
Sodium octanesulfonate | C8H17NaO3S | 206.28 | Intermediate chain length; used in various biochemical applications. |
Sodium 1-pentanesulfonate is unique due to its moderate carbon chain length, which balances hydrophobicity and hydrophilicity, making it particularly effective as a surfactant and stabilizer in various
Sodium 1-pentanesulfonate is formally designated under the International Union of Pure and Applied Chemistry nomenclature as sodium pentane-1-sulfonate [1] [2]. The compound is registered with the Chemical Abstracts Service under the primary registry number 22767-49-3 [1] [3]. Alternative nomenclature includes 1-pentanesulfonic acid sodium salt, sodium pentanesulfonate, and sodium amylsulfonate [1] [3] [4].
The European Community has assigned the compound the number 245-208-4 under the European Inventory of Existing Commercial Chemical Substances [1] [5]. Additional registry identifiers include the Molecular Design Limited number MFCD00007541 and the Reaxys Registry Number 3725147 [1] [3]. The PubChem Compound Identifier is CID 23664617, while the related PubChem Substance Identifier is 87574562 [1] [3].
Registry Type | Identifier |
---|---|
Chemical Abstracts Service Number | 22767-49-3 [1] |
European Community Number | 245-208-4 [1] |
Molecular Design Limited Number | MFCD00007541 [1] |
Reaxys Registry Number | 3725147 [1] |
PubChem Compound Identifier | 23664617 [1] |
PubChem Substance Identifier | 87574562 [1] |
The molecular formula of sodium 1-pentanesulfonate is C₅H₁₁NaO₃S, with a molecular weight of 174.19 grams per mole [1] [2] [3]. The compound exists as an ionic salt consisting of a pentyl chain terminated with a sulfonate group and a sodium counterion [2] [6].
The structural representation reveals a linear five-carbon aliphatic chain with the sulfonate functional group (-SO₃⁻) attached to the terminal carbon atom [1] [7]. The sodium cation (Na⁺) serves as the counterion to balance the negative charge of the sulfonate group [2] [7]. The Simplified Molecular Input Line Entry System representation is [Na+].CCCCCS([O-])(=O)=O [2] [7].
The International Chemical Identifier for the anhydrous form is InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8);;/q;+1/p-1 [7] [8]. The corresponding International Chemical Identifier Key is ROBLTDOHDSGGDT-UHFFFAOYSA-M [2] [7] [9].
Structural Parameter | Value |
---|---|
Molecular Formula | C₅H₁₁NaO₃S [1] |
Molecular Weight | 174.19 g/mol [1] |
Exact Mass | 174.032654 Da [6] |
Monoisotopic Mass | 174.032659 Da [4] |
Topological Polar Surface Area | 65.58 Ų [6] |
LogP | 1.80260 [6] |
Sodium 1-pentanesulfonate exhibits multiple crystalline forms depending on hydration conditions [10] [11] [12]. The anhydrous form crystallizes as white crystalline powder with a melting point exceeding 300°C [6] [11] [12]. This form is hygroscopic and readily absorbs moisture from the environment [1] [3] [13].
The monohydrate form, with the formula C₅H₁₃NaO₄S and molecular weight 192.21 grams per mole, represents the most commonly encountered hydrated state [10] [12] [13]. The monohydrate exhibits the Chemical Abstracts Service number 207605-40-1 and maintains similar thermal stability to the anhydrous form [12] [13] [14].
The crystalline structure of the monohydrate incorporates one water molecule per formula unit within the crystal lattice [12] [13] [15]. This hydrated form appears as white to pale yellow crystals that demonstrate enhanced stability under ambient conditions compared to the anhydrous form [13] [14] [15].
Crystalline Form | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |
---|---|---|---|
Anhydrous | C₅H₁₁NaO₃S [1] | 174.19 g/mol [1] | 22767-49-3 [1] |
Monohydrate | C₅H₁₃NaO₄S [12] | 192.21 g/mol [12] | 207605-40-1 [12] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for sodium 1-pentanesulfonate [16] [17] [18]. Proton nuclear magnetic resonance spectroscopy in deuterium oxide exhibits characteristic chemical shifts corresponding to the pentyl chain protons [16] [17].
The proton nuclear magnetic resonance spectrum displays a triplet at δ 3.10 parts per million corresponding to the methylene protons adjacent to the sulfonate group [16]. The remaining methylene protons of the pentyl chain appear as multiplets between δ 1.35 and δ 1.55 parts per million [16] [17]. The terminal methyl group produces a characteristic triplet pattern in the aliphatic region [17] [18].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon atom in the pentyl chain [19] [18]. The carbon atom directly bonded to the sulfonate group exhibits the most downfield chemical shift due to the electron-withdrawing effect of the sulfonate functionality [19] [18].
Proton Environment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
CH₂-SO₃⁻ | 3.10 [16] | Triplet |
Internal CH₂ | 1.35-1.55 [16] | Multiplet |
Terminal CH₃ | ~0.9 [17] | Triplet |
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in sodium 1-pentanesulfonate [16] [13] [20]. The sulfonate group produces strong absorption bands at 1180 wavenumbers corresponding to sulfur-oxygen asymmetric stretching and 1040 wavenumbers for sulfur-oxygen symmetric stretching [16] [13].
The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with specific bands at 2970 and 2884 wavenumbers [20]. Additional characteristic bands include carbon-hydrogen bending vibrations around 1461 wavenumbers [20].
Raman spectroscopy provides complementary vibrational information, with the sulfonate ion exhibiting a strong peak around 980 wavenumbers corresponding to the symmetric sulfur-oxygen stretch [21]. This peak serves as a diagnostic feature for sulfonate-containing compounds in Raman analysis [21].
Functional Group | Infrared Frequency (cm⁻¹) | Assignment |
---|---|---|
SO₂ asymmetric stretch | 1180 [16] | Sulfonate group |
SO₂ symmetric stretch | 1040 [16] | Sulfonate group |
C-H stretch | 2970, 2884 [20] | Alkyl chain |
C-H bend | 1461 [20] | Alkyl chain |
Mass spectrometric analysis of sodium 1-pentanesulfonate provides molecular weight confirmation and fragmentation patterns [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 174 for the anhydrous form, corresponding to the loss of the sodium counterion and protonation of the sulfonate group [23] [24].
Electrospray ionization mass spectrometry in negative ion mode typically shows the sulfonate anion at mass-to-charge ratio 173 [23] [24]. Fragmentation patterns include loss of sulfur dioxide (64 mass units) and formation of pentyl fragments [23] [24].
Field desorption mass spectrometry and atmospheric pressure ionization techniques have been employed for accurate mass determination [25] [24]. The exact mass measurement confirms the molecular formula and provides high-resolution structural information [25] [24].
Ion Type | Mass-to-Charge Ratio | Assignment |
---|---|---|
Molecular ion | 174 [23] | [M+H]⁺ |
Sulfonate anion | 173 [23] | [M-Na]⁻ |
Fragment | 110 [23] | [M-SO₂-H]⁺ |
Computational chemistry approaches have been applied to understand the molecular structure and properties of sodium 1-pentanesulfonate [26] [27]. Density functional theory calculations provide insights into the electronic structure and conformational preferences of the molecule [26] [27].
Molecular dynamics simulations reveal the behavior of sodium 1-pentanesulfonate in aqueous solution, including ion-pairing interactions and hydration shell structure [26] [27]. These studies demonstrate the amphiphilic nature of the compound, with the hydrophobic pentyl chain and hydrophilic sulfonate head group [26] [27].
Quantum chemical calculations predict molecular geometries, vibrational frequencies, and electronic properties [26] [27]. The calculated parameters show good agreement with experimental spectroscopic data, validating the computational approaches [26] [27].
Computational Parameter | Calculated Value |
---|---|
Topological Polar Surface Area | 85.87 Ų [26] |
LogP | -0.4088 [26] |
Hydrogen Bond Acceptors | 2 [26] |
Hydrogen Bond Donors | 1 [26] |
Rotatable Bonds | 4 [26] |
Irritant